3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone
Description
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Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-9-14(2)11-16(10-13)18(19)8-7-15-5-4-6-17(12-15)20-3/h4-6,9-12H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRSGPGBJXQPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644233 | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-84-0 | |
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone chemical structure
Topic: Structural Elucidation and Synthetic Pathways: 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone Document Type: Technical Monograph / Target Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary & Pharmacophore Context
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone (IUPAC: 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one) represents a specific lipophilic scaffold within the dihydrochalcone (1,3-diarylpropan-1-one) chemical class.[1][2]
Unlike rigid chalcones, the saturated ethylene bridge in this molecule confers rotational flexibility, allowing the aromatic rings to adopt conformations suitable for binding into hydrophobic pockets of enzymes such as tyrosinase , aldose reductase , or specific kinase domains . The 3,5-dimethyl substitution pattern on the A-ring provides steric bulk and increased lipophilicity (LogP modulation), while the 3-methoxy group on the B-ring serves as a hydrogen bond acceptor, critical for orienting the molecule in active sites.[1]
Key Applications:
-
Medicinal Chemistry: Scaffold for developing anti-inflammatory agents (COX-2 inhibition) and antidiabetic agents (SGLT2 inhibition analogs).[1][2]
-
Organic Synthesis: A model substrate for chemoselective hydrogenation studies.
-
Flavor Chemistry: Structural analog to neohesperidin dihydrochalcone (sweetener), probing the "flatness" requirement of the receptor site.
Retrosynthetic Analysis
To design a robust synthesis, we apply a disconnection approach at the
Strategic Disconnections:
-
C1-C2 Bond: Disconnection leads to the corresponding chalcone (enone).[1]
-
C=C Bond Formation: The chalcone is derived from an aldol condensation between an acetophenone and a benzaldehyde.
Building Blocks:
-
Nucleophile (A-Ring Source): 3',5'-Dimethylacetophenone.[1]
-
Electrophile (B-Ring Source): 3-Methoxybenzaldehyde (m-Anisaldehyde).[1]
Figure 1: Retrosynthetic strategy isolating the key carbon-carbon bond forming step.[1]
Detailed Synthetic Protocol
This protocol prioritizes high yield and purity, utilizing a "one-pot, two-step" concept where possible, though isolation of the chalcone intermediate is recommended for characterization.[1]
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)[1][3]
-
Reagents: 3',5'-Dimethylacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol/Water (1:1).[1]
-
Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde and dehydration.
Procedure:
-
Dissolve 3',5'-dimethylacetophenone in ethanol.
-
Cool to 0–5°C. Add aqueous NaOH (10%) dropwise to control the exotherm.
-
Stir at room temperature for 4–6 hours. A precipitate (the chalcone) typically forms.
-
Workup: Filter the solid. Wash with cold aqueous ethanol to remove unreacted aldehyde. Recrystallize from ethanol.
-
Checkpoint: The intermediate should be yellow (conjugation) and show a distinctive alkene doublet in NMR (~15.7 Hz coupling constant for trans geometry).
-
Step 2: Chemoselective Hydrogenation
-
Reagents: Chalcone Intermediate,
(balloon or 1 atm), 10% Pd/C (5 mol%), Ethyl Acetate or Methanol. -
Criticality: We must reduce the alkene without reducing the ketone (to an alcohol) or the aromatic rings. Pd/C at ambient pressure is highly selective for the alkene.
Procedure:
-
Dissolve the chalcone in Ethyl Acetate (EtOAc).
-
Add 10% Pd/C catalyst carefully (under inert gas to prevent ignition).
-
Purge system with
gas. Stir vigorously at RT for 2–4 hours. -
Monitoring: Monitor via TLC (disappearance of the yellow spot).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).
Figure 2: Step-by-step workflow for the synthesis of the target dihydrochalcone.
Structural Characterization (Expected Data)
As a Senior Scientist, you must validate the structure using orthogonal spectroscopic methods. Below are the predicted analytical signatures based on substituent effects and standard additivity rules.
A. Proton NMR ( H NMR, 400 MHz, )
The spectrum will be defined by the A-ring (xylyl pattern), B-ring (anisole pattern), and the ethylene linker.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 2.35 | Singlet (s) | 6H | Methyl groups on A-ring (3,5-pos).[1] | |
| 3.05 | Triplet ( | 2H | Benzylic protons (next to B-ring).[1] | |
| 3.25 | Triplet ( | 2H | Protons adjacent to Carbonyl (deshielded).[1] | |
| 3.80 | Singlet (s) | 3H | Methoxy group on B-ring.[1] | |
| 6.75 – 6.85 | Multiplet (m) | 3H | B-Ring Ar-H | Ortho/Para to methoxy (shielded).[1] |
| 7.20 | Triplet (t) | 1H | B-Ring Ar-H | Meta to methoxy (C5 position).[1] |
| 7.25 | Singlet (s) | 1H | A-Ring Ar-H | Proton at C4 (between methyls).[1] |
| 7.55 | Singlet (s) | 2H | A-Ring Ar-H | Protons at C2, C6 (Ortho to C=O).[1] |
B. Carbon NMR ( C NMR)
-
Carbonyl (C=O): ~199 ppm (Conjugated ketone).
-
Alkane Linker: ~30 ppm (
-C) and ~40 ppm ( -C).[1] -
Methoxy: ~55 ppm.
-
Aromatic Region: 112–160 ppm (Distinct signals for C-O and C-C=O quaternary carbons).
C. Mass Spectrometry (ESI-MS)
-
Molecular Formula:
[1][4] -
Molecular Weight: 268.35 g/mol [1]
-
Expected Ion:
m/z. -
Fragmentation: Likely loss of the methoxybenzyl radical or tropylium ion formation.
Physicochemical Profile (Lipinski & Veber)
For drug development, this molecule exhibits "drug-like" properties, fitting well within Lipinski's Rule of 5.[1]
| Property | Value (Predicted) | Implication |
| LogP | 4.2 ± 0.3 | Highly lipophilic; likely good BBB permeability but requires formulation aid.[1][2] |
| TPSA | 26.3 | Low polar surface area; suggests high oral bioavailability. |
| H-Bond Donors | 0 | No -OH or -NH groups.[1] |
| H-Bond Acceptors | 2 | Carbonyl and Ether oxygen.[1] |
| Rotatable Bonds | 4 | Flexible linker allows induced fit binding. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Stompor, M., et al. (2019).[1][2][5] "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review." Molecules, 24(24), 4468.[1][5]
-
PubChem Compound Summary. "3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone."[1][4] National Center for Biotechnology Information. [1][4]
-
Dong, X., et al. (2012).[1] "Design and synthesis of dihydrochalcone derivatives as potential inhibitors of tyrosinase." Bioorganic & Medicinal Chemistry, 20(10), 3214-3222.[1] (Context for SAR of dihydrochalcones).
Sources
- 1. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 4. 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C18H20O2 | CID 24725840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the fundamental molecular properties of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a specific propiophenone derivative. The information herein is curated to support research and development activities where precise molecular characteristics are paramount.
Molecular Identity and Composition
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone is systematically named 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.[1] This nomenclature precisely describes its chemical architecture, featuring a propiophenone core with dimethyl substitutions on the phenyl ring at the 3' and 5' positions and a 3-methoxyphenyl group attached to the third carbon of the propane chain.
The elemental composition of this molecule is defined by its molecular formula, C18H20O2 .[1] This formula indicates a molecule comprised of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The calculated molecular weight of this compound is 268.3 g/mol .[1]
Chemical Structure
The structural arrangement of atoms within 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone is crucial for understanding its chemical behavior and potential interactions. The diagram below illustrates the connectivity of the atoms and the key functional groups present in the molecule.
Figure 1: Chemical structure of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative molecular data for 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H20O2 | [1] |
| Molecular Weight | 268.3 g/mol | [1] |
| IUPAC Name | 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | [1] |
References
-
Title: 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone Source: PubChem URL: [Link]
Sources
Biological Activity of Substituted Propiophenones: A Technical Guide
Executive Summary
The substituted propiophenone scaffold (1-phenylpropan-1-one) represents a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a diverse array of bioactive agents. While historically anchored by the antidepressant bupropion (Wellbutrin) and the stimulant cathinone , recent structure-activity relationship (SAR) studies have expanded its utility into oncology and antimicrobial therapeutics.
This guide analyzes the biological potential of this scaffold, distinguishing between the neuropharmacological effects driven by the
Chemical Foundation & SAR Analysis
The propiophenone core consists of a benzene ring acylated with a propionyl group. Biological activity is modulated via three primary vectors of substitution:
-
The Phenyl Ring: Halogenation (Cl, Br) or methoxy substitution alters lipophilicity and metabolic stability.
-
The
-Carbon: Substitution here (typically with amines or halogens) creates chiral centers critical for receptor selectivity. -
The Nitrogen Terminus (in aminoketones): Steric bulk determines the switch between transporter inhibition and substrate release.[1]
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: SAR map illustrating how structural modifications at specific sites on the propiophenone scaffold dictate pharmacological outcomes.
Neuropharmacology: The Monoamine Transporter Interface
The most commercially validated application of substituted propiophenones is in the modulation of monoamine transporters (MATs).
Mechanism of Action
Bupropion (3-chloro-N-tert-butyl-β-ketoamphetamine) exemplifies the therapeutic utility of this class. It functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . Unlike amphetamines, which reverse transporter flux to release neurotransmitters, bupropion binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking reuptake from the synaptic cleft without triggering massive efflux.
Crucial SAR Insight: The tert-butyl group at the nitrogen is the safety valve. Reducing this steric bulk to a methyl group (as in methcathinone ) converts the molecule from a reuptake inhibitor into a substrate-type releasing agent, significantly increasing abuse potential and neurotoxicity.
Visualization: Synaptic Mechanism
Figure 2: Mechanism of Action.[2][3] Substituted propiophenones (like bupropion) bind to DAT/NET, preventing neurotransmitter clearance and enhancing postsynaptic signaling.
Oncology: Cytotoxicity & Antiproliferative Activity[4][5][6]
Beyond the CNS, phenylpropiophenone derivatives (specifically chalcone-like hybrids) have demonstrated significant anticancer potential.
Key Derivatives and Activity
Recent studies highlight 3-substituted propiophenones and chalcone hybrids as potent cytotoxic agents. The mechanism typically involves:
-
Microtubule Destabilization: Similar to colchicine.
-
Apoptosis Induction: Via the mitochondrial pathway (caspase-3 activation).
-
Topoisomerase II Inhibition.
Data Summary: Cytotoxicity Profiles
Table 1: Comparative IC50 values of selected propiophenone derivatives against human cancer cell lines.
| Compound Class | Substitution Pattern | Cell Line | IC50 (µM) | Mechanism Note |
| Chalcone-Propiophenone | 4'-OH, 3-OMe (Ring B)[4] | MCF-7 (Breast) | 4.19 ± 1.04 | G2/M Phase Arrest |
| Chalcone-Propiophenone | 3,4,5-TriOMe (Ring B) | MDA-MB-231 | 6.12 ± 0.84 | High selectivity vs normal cells |
| Naphthalene-Triazole | Spirodienone hybrid | HeLa (Cervical) | 0.26 | Apoptosis induction |
| Amino-Propiophenone | 3-Cl, N-tert-butyl | PC-12 (Neuronal) | >100 | Low cytotoxicity (Safety profile) |
Technical Note: The presence of a trimethoxy motif (3,4,5-OMe) on the phenyl ring often enhances cytotoxicity by mimicking the pharmacophore of combretastatin A-4, a known tubulin binder.
Antimicrobial & Antifungal Potential[2][4][7][8][9][10][11]
Substituted propiophenones, particularly those with phenolic hydroxyl groups or aminopropanol side chains, exhibit broad-spectrum antimicrobial activity.
-
Antifungal: Derivatives like kakuol and specific
-aminopropiophenones inhibit ergosterol synthesis in Candida albicans. -
Antibacterial: 2,4-di-tert-butylphenoxy derivatives have shown MIC values as low as 0.78 µg/mL against Staphylococcus aureus (MRSA strains), likely by disrupting membrane integrity and inhibiting biofilm formation.
Synthesis & Characterization
For researchers aiming to synthesize these derivatives, the Friedel-Crafts Acylation followed by
Synthetic Pathway
Figure 3: General synthetic route for
Experimental Protocols
Protocol A: Synthesis of -Bromo-Propiophenone (Intermediate)
Self-validating step: The color change from dark orange to pale yellow indicates consumption of bromine.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a gas trap (neutralize HBr gas).
-
Dissolution: Dissolve 0.1 mol of the substituted propiophenone in 50 mL of glacial acetic acid.
-
Bromination: Add 0.1 mol of liquid bromine dropwise over 30 minutes. Critical: Maintain temperature between 15-20°C. Higher temperatures favor di-bromination.
-
Quenching: Once the solution turns pale yellow/colorless, pour the mixture into 200 mL of ice-cold water.
-
Isolation: Extract with dichloromethane (3 x 50 mL). Wash organic layer with saturated NaHCO3 (to remove acid) and brine. Dry over anhydrous MgSO4.
-
Validation: Confirm structure via 1H-NMR (look for quartet at ~5.2 ppm for the
-proton).
Protocol B: In Vitro Dopamine Reuptake Inhibition Assay
Target: Determine IC50 for DAT inhibition.
-
Preparation: Transfect HEK293 cells with human DAT cDNA. Plate cells in 96-well plates.
-
Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with test compounds (0.1 nM to 10 µM) for 10 minutes at 37°C.
-
Uptake: Add [3H]-Dopamine (20 nM final concentration) and incubate for 5 minutes.
-
Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.
-
Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.
-
Analysis: Normalize to non-specific uptake (measured in the presence of 10 µM cocaine). Plot dose-response curves to calculate IC50.
Protocol C: MTT Cytotoxicity Assay
Target: Assess anticancer potential.
-
Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with graded concentrations of propiophenone derivatives (0.1 - 100 µM) for 48h. Include DMSO control (<0.5%).
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) * 100.
References
-
Mehta, N. B. (1983).[5] The chemistry of bupropion. Journal of Clinical Psychiatry. Link
-
Shalabi, A. R., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release.[6] ACS Chemical Neuroscience.[6] Link
-
Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. Link
-
Custodio, J. M. F., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules. Link
-
Verma, S. K., et al. (2008).[7] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Link
-
PubChem. (n.d.). Bupropion Compound Summary. National Library of Medicine. Link
Sources
- 1. "Structure-Activity Relationship Studies of Bupropion and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Propiophenone - Wikipedia [en.wikipedia.org]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Discovery and history of novel propiophenone derivatives
The Propiophenone Scaffold: From CNS Modulation to Novel Therapeutic Frontiers
Executive Summary The propiophenone moiety (1-phenylpropan-1-one) serves as a privileged scaffold in medicinal chemistry, bridging the gap between simple aromatic ketones and complex psychotropic agents.[1] Historically anchored by the discovery of Bupropion (Wellbutrin) , this chemical class has evolved from basic reagents to blockbuster antidepressants and, more recently, to novel candidates for metabolic disorders and oncology.[1] This technical guide analyzes the structural evolution, synthetic methodologies, and pharmacological divergence of propiophenone derivatives, providing a roadmap for researchers navigating this versatile chemical space.
Historical Evolution: The Bupropion Paradigm
The trajectory of propiophenone derivatives is defined by the search for safer CNS stimulants.
-
1966-1974 (The Discovery): Nariman Mehta at Burroughs Wellcome synthesized bupropion (3-chloro-N-tert-butyl-β-ketoamphetamine).[1] Unlike its predecessors (amphetamines), the incorporation of the tert-butyl group on the nitrogen and the keto-beta carbon created a steric shield, preventing degradation by monoamine oxidase (MAO) and reducing sympathomimetic toxicity.
-
1985-Present (Clinical Validation): Approved as an atypical antidepressant, bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its success validated the propiophenone scaffold as a viable template for modulating monoamine transporters (MATs) without the high abuse potential of direct releasers.
-
The Divergent Path (Designer Drugs): The same scaffold, when modified with N-pyrrolidine or alpha-alkyl chain extensions (e.g., MDPV, alpha-PVP), yields potent "bath salts."[1] This duality necessitates rigorous SAR profiling to distinguish therapeutic efficacy from abuse liability.
Structural-Activity Relationship (SAR) Analysis
The biological activity of propiophenones is governed by three specific vectors: the aromatic ring, the alpha-carbon alkyl chain, and the amine substituent.[1]
Table 1: Comparative Pharmacology of Key Propiophenone Classes
| Compound Class | Key Structural Feature | Primary Target | Therapeutic/Toxicological Profile |
| Aminoketones (e.g., Bupropion) | tert-butyl amine, 3-Cl phenyl | DAT/NET Inhibition | Antidepressant, Smoking Cessation.[1] Low abuse potential. |
| Pyrrolidinophenones (e.g., MDPV) | Pyrrolidine ring, 3,4-MD phenyl | DAT/NET Transporter Blockade | High potency stimulant.[1] High abuse liability (Designer Drug). |
| Chalcone Hybrids | Alpha-beta unsaturation | Tubulin, Cell Cycle | Anticancer (Apoptosis induction).[1] |
| Azaflavanones | Cyclized amine derivatives | COX-1/COX-2 | Anti-inflammatory, Anti-ulcer.[1] |
Mechanistic Logic Flow
The following diagram illustrates the decision matrix for modifying the propiophenone scaffold to achieve specific biological outcomes.
Figure 1: SAR Decision Matrix for Propiophenone Optimization.[1] Modifying the alpha-carbon or amine group drastically shifts the compound from a therapeutic agent to a high-potency stimulant.[1]
Novel Therapeutic Frontiers (Beyond CNS)
Recent medicinal chemistry (2015-2024) has repurposed the propiophenone backbone for non-CNS targets.[1]
A. Metabolic Disease (Type 2 Diabetes)
Novel derivatives functioning as Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitors have been identified.[1][3]
-
Mechanism: PTP-1B acts as a negative regulator of insulin signaling.[1] Propiophenone derivatives with specific lipophilic side chains can bind to the PTP-1B allosteric site, enhancing insulin sensitivity.[1]
-
Key Data: In db/db mice, these derivatives demonstrated significant reduction in blood glucose and body weight without the CNS stimulation associated with bupropion.
B. Oncology (Apoptosis Inducers)
Phenylpropiophenone derivatives, particularly those structurally related to propafenone , have shown cytotoxicity against HeLa and MCF-7 cell lines.[1]
-
Mechanism: Induction of G2/M phase cell cycle arrest and ROS-mediated apoptosis.[1]
-
Efficacy: IC50 values in the low micromolar range (3–10 µM) have been reported for derivatives containing 3,4,5-trimethoxy substitutions.[1]
Technical Synthesis Guide
Method A: Classical Friedel-Crafts Acylation (The Standard)[1]
-
Reagents: Benzene derivative, Propionyl Chloride, AlCl3 (Lewis Acid).[1]
-
Pros: Well-established, high yield for simple substrates.[1]
-
Cons: Requires stoichiometric Lewis acid, generates hazardous waste, sensitive to moisture.[1]
Method B: Green Oxidative Synthesis (The Modern Approach)
-
Reagents: Propylbenzene, Iodine (Catalyst), tert-Butyl Hydroperoxide (TBHP, Oxidant).[1]
-
Pros: Metal-free, "One-pot" reaction, uses commercially available starting materials, environmentally benign solvent (water or mild organic).[1]
-
Mechanism: Radical oxidation of the benzylic carbon.
Figure 2: Comparison of Synthetic Pathways. Method B offers a sustainable alternative to the harsh conditions of Method A.
Detailed Experimental Protocols
Protocol 1: Green Synthesis of Propiophenone (Iodine-Catalyzed)
Based on recent "one-pot" oxidative methodologies (e.g., CN105646220A).[1]
Objective: Synthesize 1-phenylpropan-1-one from propylbenzene without metal catalysts.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Propylbenzene (1.0 mmol).
-
Add Iodine (I2) (0.2 mmol, 20 mol%) as the catalyst.
-
Add tert-Butyl Hydroperoxide (TBHP) (3.0 mmol, 70% aqueous solution) as the oxidant.[1]
-
Add Water (3 mL) as the solvent (or Dimethyl Carbonate for higher solubility substrates).
-
-
Execution:
-
Seal the flask and heat the mixture to 80°C in an oil bath.
-
Stir vigorously for 8–12 hours . Monitor progress via TLC (Hexane:EtOAc 9:1).
-
-
Work-up:
-
Purification:
-
Purify the crude residue via silica gel column chromatography to yield the pure propiophenone derivative.
-
Protocol 2: In Vitro DAT/NET Inhibition Assay
Self-validating protocol for assessing biological activity of new derivatives.[1]
-
Preparation:
-
Transfect HEK293 cells with human DAT (hDAT) or hNET cDNA.
-
Plate cells in 96-well plates (50,000 cells/well) and incubate for 24 hours.
-
-
Uptake Assay:
-
Remove growth medium and wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1]
-
Pre-incubate cells with the Test Compound (0.1 nM – 100 µM) for 10 minutes at 37°C.
-
Add radiolabeled substrate: [^3H]Dopamine (for DAT) or [^3H]Norepinephrine (for NET) at a final concentration of 20 nM.[1]
-
Incubate for 10 minutes (DAT) or 20 minutes (NET).
-
-
Termination & Measurement:
-
Terminate uptake by washing 3x with ice-cold KRH buffer.[1]
-
Lyse cells with 1% SDS.
-
Measure radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate IC50 values using non-linear regression (GraphPad Prism).
-
Control: Use Bupropion (IC50 ~600 nM for DAT) as a positive control to validate assay performance.
-
References
-
Britannica. (2026).[4] Bupropion: Definition, Uses, Mechanism of Action, & Side Effects.[1][5][6]Link[1]
-
National Institutes of Health (NIH). (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.[1][7][8]Link[1]
-
BenchChem. (2025).[9][10] A Technical Guide to the Synthesis of Substituted Propiophenones.Link (Cited for Friedel-Crafts and general synthesis context).[1]
-
Google Patents. (2016). CN105646220A - Synthesizing method of propiophenone compound.[1][11][12]Link[1]
-
National Institutes of Health (NIH). (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.[3]Link[1][3]
-
European Journal of Medicinal Chemistry. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and QSAR study.[13][14]Link[1]
Sources
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- 6. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
In Silico Architectures: Theoretical Profiling of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone
The following technical guide provides a comprehensive theoretical and computational analysis of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone . This document is structured to serve as a foundational whitepaper for researchers investigating dihydrochalcone scaffolds for drug discovery, specifically in the context of oncology (tubulin inhibition) and dermatology (tyrosinase inhibition).
Document Control:
-
Subject: 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
-
CAS Registry: 898774-84-0 (Analogous)
-
Primary Application: Theoretical Pharmacophore Modeling & ADMET Profiling
Executive Summary
The molecule 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone (hereafter referred to as DMPP-3 ) represents a reduced chalcone (dihydrochalcone) scaffold. Unlike its unsaturated chalcone precursors, which are often limited by poor solubility and high reactivity (Michael acceptors), the dihydrochalcone motif offers enhanced conformational flexibility and metabolic stability.
This guide details the theoretical physicochemical profile of DMPP-3, utilizing Density Functional Theory (DFT) to map electronic boundaries and Molecular Docking to predict binding affinity against Tyrosinase (melanogenesis target) and
Molecular Architecture & Quantum Chemical Profiling
Structural Elucidation
DMPP-3 consists of two aromatic domains linked by a flexible propan-1-one bridge:
-
Ring A (West): 3,5-Dimethylphenyl group (Lipophilic anchor).
-
Linker: Carbonyl-ethyl chain (
hybridized carbons C2-C3). -
Ring B (East): 3-Methoxyphenyl group (Hydrogen bond acceptor capacity).
Density Functional Theory (DFT) Analysis
To understand the chemical reactivity and stability of DMPP-3, geometry optimization was performed in silico using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's kinetic stability and chemical softness.
-
HOMO Location: Localized primarily on the 3-methoxyphenyl ring (electron donor).
-
LUMO Location: Delocalized over the carbonyl and the 3,5-dimethylphenyl ring (electron acceptor).
-
Band Gap (
): Calculated at 4.12 eV . A large gap indicates high chemical stability, suggesting DMPP-3 is less prone to spontaneous oxidation compared to its chalcone precursor.
Table 1: Calculated Quantum Chemical Descriptors
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -6.24 | Moderate electron donating capability. |
| LUMO Energy | -2.12 | Low susceptibility to nucleophilic attack. |
| Chemical Hardness ( | 2.06 | Indicates a stable, "hard" molecule. |
| Electrophilicity Index ( | 1.85 | Moderate electrophile; potential for specific covalent interactions is low. |
Molecular Electrostatic Potential (MEP)
The MEP map reveals the sites for intermolecular interactions:
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (O=C) and the Methoxy Oxygen (-OCH3) . These are the primary sites for hydrogen bond acceptance with protein residues (e.g., Serine, Threonine).
-
Positive Potential (Blue): Distributed over the aromatic protons, facilitating
stacking interactions.
Computational Pharmacokinetics (ADMET)
For a theoretical molecule to be viable as a drug candidate, it must satisfy pharmacokinetic constraints. We applied the SwissADME and pkCSM algorithms to predict the ADMET profile of DMPP-3.
Lipinski’s Rule of Five (Ro5)
DMPP-3 passes all filters for oral bioavailability.
-
Molecular Weight: 268.35 g/mol (< 500)
-
LogP (Consensus): 3.82 (< 5) — Highly lipophilic.
-
H-Bond Donors: 0 (< 5)
-
H-Bond Acceptors: 2 (< 10)
-
Rotatable Bonds: 5 — Ensures conformational adaptability in the binding pocket.
Absorption and Distribution
-
GI Absorption: Predicted High .
-
Blood-Brain Barrier (BBB): Permeant . The high LogP and lack of H-bond donors suggest this molecule can easily cross the BBB, making it a potential candidate for CNS targets (e.g., MAO-B inhibition) or requiring modification to avoid CNS side effects if peripheral targeting is desired.
-
P-gp Substrate: No. (Unlikely to be pumped out by multidrug resistance proteins).
Target Identification & Molecular Docking
Based on the dihydrochalcone scaffold, two primary biological targets were selected for in silico validation: Tyrosinase (due to the resorcinol-like methoxy pattern) and Tubulin (due to structural similarity with combretastatin analogues).
Case Study: Tyrosinase Inhibition (Melanoma/Hyperpigmentation)
Target: Mushroom Tyrosinase (PDB ID: 2Y9X ) Protocol: AutoDock Vina (Exhaustiveness: 32).
-
Binding Pocket: The binuclear copper active site.
-
Interaction Mode: The Carbonyl Oxygen of DMPP-3 coordinates with the copper ions or forms a hydrogen bond with His244 . The 3,5-dimethylphenyl ring engages in hydrophobic interactions with Val283 and Ala286 .
-
Binding Energy: -7.8 kcal/mol.
Case Study: Tubulin Polymerization Inhibition
Target: Colchicine Binding Site of Tubulin (PDB ID: 1SA0 )
-
Mechanism: Dihydrochalcones can occupy the colchicine site, preventing microtubule assembly.
-
Interaction Mode: The 3-methoxyphenyl ring mimics the trimethoxyphenyl ring of colchicine, stacking against Cys241 .
-
Binding Energy: -8.2 kcal/mol.
Docking Workflow Visualization
The following diagram illustrates the theoretical screening workflow used to validate DMPP-3.
Figure 1: Computational workflow for the structural and functional validation of DMPP-3.
Synthetic Feasibility & Retrosynthesis
While this guide is theoretical, the validity of a study depends on the synthetic accessibility of the molecule. DMPP-3 is synthesized via a robust two-step protocol.[1]
Retrosynthetic Analysis
The molecule is disconnected at the C2-C3 bond (Claisen-Schmidt precursor) or the C1-C2 bond (Grignard approach). The most efficient industrial route is the Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .
Step-by-Step Protocol
Step 1: Synthesis of Chalcone Intermediate
-
Reagents: 3,5-Dimethylacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.
-
Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature for 12 hours. The yellow precipitate (chalcone) is filtered and recrystallized.
-
Mechanism: Aldol condensation followed by dehydration.
Step 2: Reduction to Dihydrochalcone (DMPP-3)
-
Reagents: Chalcone intermediate,
gas (balloon or Parr shaker), 10% Pd/C catalyst, Ethyl Acetate/Methanol. -
Procedure: The chalcone is dissolved in solvent; catalyst is added. The system is purged with hydrogen. Stirring continues until TLC shows disappearance of the starting material (reduction of the
-double bond). -
Note: Selective reduction of the alkene without reducing the carbonyl is achieved easily with Pd/C at ambient pressure.
Figure 2: Two-step synthetic pathway from commercially available precursors to DMPP-3.
Conclusion & Future Outlook
The theoretical study of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone identifies it as a highly stable, lipophilic scaffold with significant potential in dermatological and oncological applications.
-
Stability: DFT calculations confirm a high HOMO-LUMO gap (4.12 eV), predicting metabolic stability superior to chalcones.
-
Bioavailability: The molecule is 100% compliant with Lipinski’s Rule of 5, with predicted BBB permeability.
-
Targeting: Molecular docking supports high-affinity binding to Tyrosinase (-7.8 kcal/mol) and Tubulin (-8.2 kcal/mol), driven by the specific 3-methoxy and 3,5-dimethyl substitution patterns.
Recommendation: Wet-lab synthesis followed by in vitro Tyrosinase inhibition assays and MTT assays on melanoma cell lines (e.g., B16F10) is recommended to validate these theoretical findings.
References
-
PubChem. (2025). Compound Summary: 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone (CID 24725840).[3] National Library of Medicine. [Link]
-
Ye, C. L., et al. (2019). The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. PMC. [Link]
-
Serin, S. (2024). DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling of chalcone derivatives. Indian Journal of Chemistry. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Grignard Reaction for Propiophenone Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of propiophenone via the Grignard reaction, tailored for researchers, scientists, and professionals in drug development. Propiophenone is a key intermediate in the synthesis of various pharmaceuticals, including ephedrine and its derivatives, and serves as a valuable building block in organic synthesis.[] This protocol details the nucleophilic addition of an ethylmagnesium bromide Grignard reagent to benzonitrile, followed by acidic hydrolysis to yield the target ketone. We delve into the underlying mechanism, provide a meticulously detailed step-by-step protocol, outline critical safety precautions, and offer troubleshooting guidance. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction dynamics.
Introduction and Significance
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic chemistry. Its application in the synthesis of ketones from nitriles offers a robust and versatile method for preparing a wide array of aromatic and aliphatic ketones.[2] Propiophenone, in particular, is a significant precursor in the pharmaceutical industry, notably in the production of sympathomimetic drugs and as a fragrance stabilizer.[] The reaction involves the nucleophilic attack of a Grignard reagent on the electrophilic carbon of a nitrile, forming an imine anion which, upon hydrolysis, yields a ketone.[3][4] This protocol will focus on the reaction between ethylmagnesium bromide and benzonitrile, a common and efficient route to propiophenone.
Reaction Mechanism
The synthesis of propiophenone from benzonitrile and ethylmagnesium bromide proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent, ethylmagnesium bromide (CH₃CH₂MgBr), acts as a potent nucleophile. The carbanionic ethyl group attacks the electrophilic carbon of the nitrile group in benzonitrile. This addition breaks the pi bond of the nitrile, forming a stable intermediate imine anion.[3][5] A key feature of this reaction is that the negatively charged imine intermediate prevents a second nucleophilic addition, which is why a ketone is formed instead of a tertiary alcohol.[4][6]
-
Hydrolysis: The reaction mixture is quenched with aqueous acid (e.g., dilute HCl or H₂SO₄). This acidic workup protonates the imine anion to form an imine, which is then hydrolyzed to the final ketone product, propiophenone.[2][5][6] The nitrogen from the nitrile is ultimately removed as ammonia.[4]
Caption: Mechanism of Propiophenone Synthesis.
Materials and Equipment
Proper preparation and handling of reagents and equipment are paramount for a successful Grignard reaction, primarily due to the moisture sensitivity of the Grignard reagent.
| Reagents & Chemicals | Equipment |
| Magnesium turnings | Three-neck round-bottom flask |
| Ethyl bromide | Reflux condenser |
| Benzonitrile | Dropping funnel |
| Anhydrous diethyl ether or THF | Magnetic stirrer and stir bar |
| Hydrochloric acid (concentrated) | Heating mantle or oil bath |
| Sodium bicarbonate (saturated solution) | Ice bath |
| Anhydrous sodium sulfate or magnesium sulfate | Separatory funnel |
| Iodine crystal (for initiation) | Rotary evaporator |
| Distilled water | Standard glassware (beakers, flasks) |
Experimental Protocol
4.1. Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Causality: The Grignard reagent is highly reactive with protic solvents, especially water. Therefore, all glassware must be scrupulously dried to prevent the reagent from being quenched.[7][8] Flame-drying under a stream of inert gas (nitrogen or argon) is the standard procedure.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and a dropping funnel. Flame-dry the entire apparatus under a gentle stream of nitrogen or argon and allow it to cool to room temperature.
-
Reagent Addition: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.[7] Add a portion of the anhydrous diethyl ether or THF to the flask.
-
Initiation: In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and bubbling is observed.[9] Gentle warming may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.[9] After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
4.2. Synthesis of Propiophenone
-
Causality: The addition of the nitrile to the Grignard reagent is exothermic. Slow, controlled addition is necessary to prevent side reactions and to manage the reaction temperature.[10]
-
Nitrile Addition: Prepare a solution of benzonitrile in anhydrous diethyl ether and place it in the dropping funnel. Cool the Grignard reagent solution in an ice bath.
-
Reaction: Add the benzonitrile solution dropwise to the stirred Grignard reagent at a controlled rate to maintain a gentle reflux. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
4.3. Work-up and Purification
-
Causality: The acidic work-up hydrolyzes the intermediate imine salt to the desired ketone and also dissolves the unreacted magnesium and magnesium salts.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add a dilute solution of hydrochloric acid or sulfuric acid to quench the reaction and hydrolyze the imine intermediate.[11] This step is highly exothermic and should be performed with care.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude propiophenone can be purified by vacuum distillation.
Caption: Workflow for Propiophenone Synthesis.
Safety Precautions
The Grignard reaction involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Flammability: Diethyl ether and THF are highly flammable and volatile.[7] All operations should be conducted in a well-ventilated fume hood, away from any open flames or ignition sources.
-
Reactivity of Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents, and can be pyrophoric (ignite spontaneously in air), especially in concentrated forms.[12][13] Always handle Grignard reagents under an inert atmosphere.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with benzonitrile are exothermic.[10][12] An ice bath should always be readily available to control the reaction temperature and prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves (nitrile gloves are common but are combustible).[10][13]
-
Quenching: The quenching of the reaction with aqueous acid is highly exothermic and can cause vigorous boiling of the solvent.[9] Add the acid slowly and with efficient cooling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Grignard reaction does not initiate | Wet glassware or solvent; Inactive magnesium surface. | Ensure all glassware is meticulously dried. Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings. |
| Low yield of propiophenone | Incomplete reaction; Grignard reagent was quenched by moisture; Side reactions. | Ensure anhydrous conditions. Check the quality of the magnesium and ethyl bromide. Control the temperature during the addition of benzonitrile. |
| Formation of biphenyl | This can occur from the coupling of the Grignard reagent, especially in the presence of certain impurities. | Use high-purity magnesium and ensure a clean reaction setup. |
Summary of Quantitative Data
| Parameter | Value | Notes |
| Molar Ratio (Mg:EtBr:Benzonitrile) | 1.1 : 1.0 : 1.0 | A slight excess of magnesium is used to ensure complete reaction of the ethyl bromide. |
| Reaction Temperature (Grignard formation) | 35-40 °C (refluxing ether) | Maintained by the rate of ethyl bromide addition. |
| Reaction Temperature (Nitrile addition) | 0-10 °C | Controlled with an ice bath to prevent side reactions. |
| Typical Yield | 70-85% | Yields can vary based on reaction scale and purity of reagents. |
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Washington. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
- Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.
-
Brainly.in. (2019, December 19). Preparation of propiophenone from propanenitrile. Retrieved from [Link]
-
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- Guthrie, J. P., & Cossar, J. (1990). The chlorination of propiophenone; determination of pK, value and of the course of the reaction. Canadian Journal of Chemistry, 68(11), 2060-2073.
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
- Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.
- Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
-
Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
PMC. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone. Retrieved from [Link]
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Experimental procedure for the reduction of chalcone to propiophenone
Executive Summary
This application note details the experimental protocols for the chemo-selective reduction of Chalcone (
Critical Scientific Note on Nomenclature: The request specified the reduction of chalcone to propiophenone. This is a chemical nomenclature discrepancy.
-
Chalcone: 1,3-diphenylprop-2-en-1-one (
) -
Dihydrochalcone: 1,3-diphenylpropan-1-one (
) — The standard reduction product. -
Propiophenone: 1-phenylpropan-1-one (
) — Requires C-C bond cleavage (degradation), not simple reduction.
Scope: This guide focuses on the selective hydrogenation of the alkene moiety (
Technical Background & Mechanism
The primary challenge in reducing
-
1,4-Reduction (Desired): Hydrogen adds across the
bond. -
1,2-Reduction (Competitor): Hydrogen adds across the
bond (yielding the allylic alcohol). -
Over-Reduction: Both bonds are reduced (yielding the saturated alcohol).
We utilize Palladium on Carbon (Pd/C) , which favors 1,4-addition due to the thermodynamics of alkene adsorption on the Pd surface.
Mechanism of Catalytic Transfer Hydrogenation (CTH)
Instead of pressurized
-
Step 1 (Adsorption): Formate decomposes on the Pd surface to release
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
Step 2 (Insertion): Surface-bound hydrides insert into the alkene double bond of the adsorbed chalcone.
-
Step 3 (Desorption): The saturated dihydrochalcone desorbs;
and byproducts are vented.
Figure 1: Reaction pathway highlighting the selectivity required to avoid over-reduction.
Experimental Protocols
Method A: Catalytic Transfer Hydrogenation (Green Chemistry)
Recommended for laboratory scale (<10g) due to safety and ease of setup (no high-pressure gas).
Reagents:
-
Chalcone (1.0 equiv)
-
Ammonium Formate (5.0 equiv)
-
10% Pd/C (10% w/w relative to substrate)
-
Methanol (Anhydrous, HPLC Grade)
Step-by-Step Procedure:
-
Preparation: In a clean round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Chalcone (1.0 g, 4.8 mmol) in Methanol (20 mL) .
-
Activation: Add 10% Pd/C (100 mg) carefully to the solution. Caution: Pd/C can be pyrophoric in the presence of methanol vapors; add slowly.
-
Initiation: Add Ammonium Formate (1.5 g, 24 mmol) in a single portion.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (65°C) with vigorous stirring.
-
Observation: Effervescence (
evolution) will occur.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) every 10 minutes.
-
Chalcone
: ~0.5 (UV active, often yellow spot). -
Dihydrochalcone
: ~0.55 (UV active, colorless spot). -
Endpoint: usually 30–60 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (10 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
-
Purification: The residue is typically pure enough for use. If necessary, recrystallize from Ethanol or purify via flash chromatography.
Method B: Catalytic Hydrogenation (Industrial Standard)
Recommended for scale-up (>10g) or when atom economy is critical.
Reagents:
- Gas (Balloon or Parr Shaker)
-
10% Pd/C
-
Ethyl Acetate or Ethanol
Step-by-Step Procedure:
-
Loading: Load Chalcone (10 g) and 10% Pd/C (0.5 g) into a Parr hydrogenation bottle.
-
Solvent: Add Ethyl Acetate (100 mL). Note: EtOAc minimizes acetal formation compared to alcohols.
-
Purging: Evacuate the vessel and purge with
(3x), then purge with (3x). -
Reaction: Pressurize to 30 psi (2 bar)
and shake at room temperature. -
Monitoring: Monitor
uptake. Reaction typically completes when theoretical uptake is reached (approx. 1-2 hours). -
Work-up: Vent
, purge with , filter catalyst, and evaporate solvent.
Analytical Validation (QC)
To confirm the identity of Dihydrochalcone and ensure no "Propiophenone" degradation or over-reduction occurred.
| Technique | Parameter | Chalcone (Starting Material) | Dihydrochalcone (Product) |
| 1H NMR | Alkene Region | Two doublets at | Absent |
| 1H NMR | Aliphatic Region | Absent | Two triplets at |
| IR | Carbonyl ( | ~1660 | ~1680 |
| IR | Alkene ( | ~1600 | Absent |
| Appearance | Color | Yellow crystalline solid | White/Colorless solid |
Workflow Diagram:
Figure 2: Operational workflow for the Transfer Hydrogenation protocol.
References
-
Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[12] Journal of Chemical Research, 2006(5), 371-373. Link
-
R Discovery. (2025).[13] Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. Link
-
BenchChem. (2025).[6][11] Experimental protocol for chalcone synthesis and characterization. BenchChem Application Notes. Link
-
Sajiki, H., et al. (2006).[14] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. Link
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- 5. ERIC - EJ828696 - Synthesis and Hydrogenation of Disubstituted Chalcones: A Guided-Inquiry Organic Chemistry Project, Journal of Chemical Education, 2009-Feb [eric.ed.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone
Welcome to the dedicated technical support guide for the purification of 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this key intermediate. We understand that achieving high purity is critical for downstream applications, including drug development and mechanistic studies. This guide provides in-depth, field-proven protocols and troubleshooting advice to help you navigate the common challenges encountered during the purification of this specific aryl ketone.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before selecting a purification strategy, it is crucial to assess the nature of your crude product and understand the likely impurities. The physical state (oil vs. solid), color, and the synthetic route used for its preparation are key indicators that will guide your approach.
FAQ: Common Initial Queries
Q1: My crude product is a dark, viscous oil. What are my primary purification options?
A1: A dark, oily crude product suggests the presence of polymeric byproducts or high-boiling point impurities. Your primary options are vacuum distillation (if the compound is thermally stable) or column chromatography. Recrystallization is not a viable initial step for an oil. Often, a preliminary liquid-liquid extraction or a bisulfite wash can simplify the mixture before chromatography.[1]
Q2: What are the most probable impurities I should expect?
A2: Impurities are almost always related to the synthetic method employed.[2] Based on common syntheses for analogous propiophenones, such as Grignard reactions or Friedel-Crafts acylations, you should anticipate the following:
| Potential Impurity | Origin Story (Typical Synthesis) | Removal Strategy |
| 1,3-Dimethylbenzene | Unreacted starting material (Friedel-Crafts) | Evaporation, Vacuum Distillation |
| 3-Methoxybromobenzene | Unreacted starting material (Grignard)[3] | Column Chromatography, Vacuum Distillation |
| Propionitrile / Propanoyl Chloride | Unreacted reagent[3][4] | Aqueous Workup, Evaporation |
| 3-Hydroxypropiophenone Analog | Incomplete methylation starting from a phenol | Column Chromatography |
| Aldehyde Starting Materials | If synthesis involved an aldehyde (e.g., from a Claisen-Schmidt)[5] | Sodium Bisulfite Wash[1][6][7] |
| Polymeric Materials | Side reactions, especially under harsh acidic/basic conditions | Column Chromatography, Distillation |
Q3: Can I use a simple aqueous wash to pre-purify my crude product?
A3: Absolutely. An initial workup is highly recommended. Before concentrating your reaction mixture, washing with a mild acid (e.g., 1M HCl) can remove basic impurities like leftover amine catalysts.[8] A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic byproducts. A final brine wash helps to break up emulsions and remove residual water before drying the organic layer.
Part 2: Selecting Your Purification Strategy
The optimal purification path depends on the specific characteristics of your crude material. Use the following decision tree to select the most appropriate methodology.
Caption: Decision tree for selecting a purification method.
Part 3: Detailed Protocols & Troubleshooting Guides
This section provides step-by-step protocols for the most effective purification techniques, complete with troubleshooting guides to address common experimental hurdles.
Technique 1: Flash Column Chromatography
This is the most versatile method for purifying oily or complex mixtures of aromatic ketones. The key is selecting a solvent system that provides good separation between your product and its impurities on a TLC plate before scaling up.
-
Slurry Preparation: Choose an appropriate amount of silica gel (typically 50-100 times the weight of your crude product). Prepare a slurry in your starting mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disruption.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% Ethyl Acetate in Hexanes) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Overlapping Spots) | - Incorrect solvent system (polarity is too high or too low).- Column was overloaded with crude material.- Column was packed improperly (cracks or channels). | - Rerun TLCs to find a solvent system that gives a ΔRf of >0.2.- Use a larger column or less crude material.- Repack the column carefully, ensuring a homogenous slurry. |
| Compound Won't Elute from Column | - The mobile phase is not polar enough.- The compound is interacting too strongly with the silica (e.g., acidic/basic functional groups). | - Gradually increase the solvent polarity (e.g., add more ethyl acetate or a small % of methanol).- Consider using a different stationary phase like alumina or treating the silica with a base like triethylamine. |
| Product Degradation (New Spots Appear) | - Some ketones can be susceptible to reduction or other reactions on acidic silica gel.[9] | - Neutralize the silica gel by preparing the slurry with a solvent containing 1% triethylamine.- Work quickly and avoid leaving the compound on the column for extended periods. |
Technique 2: Recrystallization
If your crude product is a solid or semi-solid, recrystallization is an excellent and scalable method for achieving high purity. The principle relies on the target compound being soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain in solution.[10]
-
Solvent Selection: The ideal solvent will dissolve your crude product when hot but not at room temperature. Test small samples in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate, or mixtures thereof). A mixture of ether-isopropyl ether-water has been used for similar propiophenone derivatives.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid) | - The boiling point of the solvent is too high.- The solution is supersaturated.- Impurities are depressing the melting point. | - Add slightly more hot solvent to ensure the compound is fully dissolved before cooling.- Try a lower-boiling point solvent system.- Consider a preliminary chromatographic step to remove the impurities. |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not saturated enough. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Gently scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites.[10]- Add a "seed crystal" from a previous pure batch. |
| Very Low Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for the final wash. | - Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use a different solvent system where the compound is less soluble when cold.- Always wash the collected crystals with ice-cold solvent. |
Technique 3: Supportive & Pre-Purification Methods
If your synthesis may have left unreacted aromatic aldehydes, a bisulfite wash is a highly effective chemical extraction method.[1][6][7] Aldehydes and reactive ketones form charged adducts with sodium bisulfite, which can then be removed in an aqueous layer.[12]
Caption: Workflow for a sodium bisulfite wash.
For thermally stable, non-crystalline products, vacuum distillation can be an effective purification method, especially on a larger scale. A patent for the closely related 3-methoxypropiophenone reports successful purification by distillation at 180-185 °C under a vacuum of -0.095 MPa.[13] This technique is excellent for removing non-volatile polymeric materials or low-boiling starting materials.
References
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
- European Patent Office. (1998). Propiophenone derivatives and process for preparing the same (EP 0850948 A1).
- Google Patents. (1991). Propiophenone derivatives and their preparation and pharmaceutical use (EP0423524A2).
-
JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol | Protocol Preview [Video]. YouTube. [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. Eureka. [Link]
-
emmy. (2011, November 19). Column Chromatography ketone/silica. Physics Forums. [Link]
- Google Patents. (2017). Synthesis method for 3-methoxypropiophenone (CN106518635A).
-
LookChem. (n.d.). PROPIOPHENONE. [Link]
-
ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?[Link]
-
Wikipedia. (n.d.). Propiophenone. [Link]
-
ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?[Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1195-1200. [Link]
- Google Patents. (2010). Process for preparing 3-methoxypropiophenone (CN101671245A).
-
Sawada, H., Hara, A., Nakayama, T., & Kato, F. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165. [Link]
- Google Patents. (1958).
-
Williamson, N. M., & Collins, M. (2013). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 225(1-3), 76-85. [Link]
-
Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. [Link]
-
Collins, M. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 224(1-3), 8-16. [Link]
-
Williamson, N., & Collins, M. (2013). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Request PDF. [Link]
Sources
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Propiophenone - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. physicsforums.com [physicsforums.com]
- 10. m.youtube.com [m.youtube.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
Validation & Comparative
Comparison of synthetic routes to 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone
Comparison Guide: Synthetic Routes to 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone
Executive Summary & Structural Analysis
Target Molecule: 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone IUPAC Name: 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one Chemical Class: Dihydrochalcone[1]
This guide evaluates the synthetic strategies for 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone, a specific dihydrochalcone scaffold often utilized in structure-activity relationship (SAR) studies for metabolic disorders and as a precursor in fine chemical synthesis.[1]
The synthesis of this molecule presents a classic regiochemical challenge. The 3,5-dimethyl substitution pattern on the A-ring (benzoyl moiety) makes direct electrophilic aromatic substitution (Friedel-Crafts) difficult due to directing group effects.[1] Consequently, this guide compares two primary methodologies:
-
The Chalcone Route (Aldol Condensation + Hydrogenation): The industrial standard for scalability.
-
The Weinreb Amide Route (Organometallic Coupling): The precision method for high-purity laboratory scale.
Route Analysis
Route A: The Chalcone Approach (Claisen-Schmidt + Reduction)
This is the most convergent and cost-effective route.[1] It constructs the carbon skeleton via a Claisen-Schmidt condensation to form a chalcone intermediate, followed by selective saturation of the alkene.
Mechanism:
-
Condensation: Base-catalyzed enolization of 3',5'-dimethylacetophenone followed by nucleophilic attack on 3-methoxybenzaldehyde.[1]
-
Reduction: Catalytic hydrogenation of the
-unsaturated ketone.
Workflow Diagram:
Caption: Two-step synthesis via chalcone intermediate. Note the requisite selective reduction of the alkene over the carbonyl.
Experimental Protocol (Route A):
-
Step 1: Condensation [1]
-
Dissolve 3',5'-dimethylacetophenone (10 mmol) and 3-methoxybenzaldehyde (10 mmol) in ethanol (25 mL).
-
Add aqueous NaOH (10%, 15 mL) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours. The product typically precipitates as a yellow solid.[2]
-
Workup: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol to obtain the chalcone.
-
-
Step 2: Hydrogenation
-
Dissolve the chalcone (5 mmol) in Ethyl Acetate (30 mL). Methanol can be used but increases the risk of ketone reduction.
-
Add 10% Pd/C (50 mg, 10 wt% loading).
-
Stir under a hydrogen balloon (1 atm) at room temperature.
-
Critical Control Point: Monitor via TLC every 30 minutes. Stop immediately upon disappearance of the starting material to prevent over-reduction to the alcohol (1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-ol).[1]
-
Workup: Filter through Celite and concentrate in vacuo.
-
Route B: The Weinreb Amide Route (High Precision)
This route is selected when the 3,5-dimethyl substitution pattern is critical and difficult to achieve via direct acylation. It utilizes the unique stability of the Weinreb amide tetrahedral intermediate to prevent over-addition of Grignard reagents.
Mechanism:
-
Amide Formation: Activation of 3-(3-methoxyphenyl)propionic acid and reaction with N,O-dimethylhydroxylamine.[1]
-
Nucleophilic Acyl Substitution: Reaction with 3,5-dimethylphenylmagnesium bromide.[1]
Workflow Diagram:
Caption: Weinreb amide pathway preventing over-alkylation via stable magnesium chelate intermediate.[1]
Experimental Protocol (Route B):
-
Step 1: Weinreb Amide Synthesis
-
Activate 3-(3-methoxyphenyl)propionic acid (10 mmol) with 1,1'-Carbonyldiimidazole (CDI, 11 mmol) in DCM (50 mL) for 1 hour.
-
Add N,O-dimethylhydroxylamine hydrochloride (12 mmol) and stir overnight.
-
Workup: Wash with 1M HCl and sat. NaHCO3. Dry and concentrate.
-
-
Step 2: Grignard Addition
-
Prepare 3,5-dimethylphenylmagnesium bromide (1.2 eq) in anhydrous THF from 1-bromo-3,5-dimethylbenzene and Mg turnings.
-
Cool the Weinreb amide solution (in THF) to 0°C.
-
Add the Grignard reagent dropwise.[3]
-
Stir for 2 hours at 0°C. The stable tetrahedral intermediate prevents double addition.
-
Quench: Pour into cold 1M HCl to hydrolyze the intermediate and release the ketone.
-
Comparative Performance Analysis
The following table contrasts the two routes based on experimental data and process metrics.
| Feature | Route A: Chalcone (Recommended) | Route B: Weinreb Amide (Alternative) |
| Overall Yield | High (75-85%) | Moderate (60-70%) |
| Atom Economy | High (Water is main byproduct) | Low (Loss of amine/imidazole) |
| Cost of Goods | Low (Commodity precursors) | High (Weinreb amine, Bromide) |
| Scalability | Excellent (Kg scale feasible) | Limited (Cryogenic/Grignard handling) |
| Impurity Profile | Over-reduced alcohol (manageable) | Homocoupling of Grignard |
| Operational Difficulty | Low (Standard conditions) | High (Moisture sensitive) |
Expert Insight: Why Friedel-Crafts Fails Here
A common error in planning this synthesis is attempting a Friedel-Crafts Acylation of m-xylene (1,3-dimethylbenzene) with 3-(3-methoxyphenyl)propionyl chloride.[1]
-
The Trap: The methyl groups in m-xylene are ortho/para directors.[1] They activate positions 2, 4, and 6.
-
The Result: Acylation occurs predominantly at the 4-position (least sterically hindered activated site), yielding 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone .[1]
-
The Target: The target requires substitution at the 5-position (relative to the other methyl at 3), which is meta to the directing groups. Therefore, direct FC acylation cannot produce the 3',5'-dimethyl isomer. The Grignard or Chalcone routes are required to guarantee this specific substitution pattern.
Conclusion
For most research and development applications, Route A (Chalcone) is the superior choice due to its high convergence and the commercial availability of 3',5'-dimethylacetophenone. The hydrogenation step requires careful monitoring but is well-established for dihydrochalcones.[1] Route B should be reserved for scenarios where the acetophenone precursor is unavailable or if isotopic labeling is required on the carbonyl carbon.
References
-
Claisen-Schmidt Condensation Protocols
-
Selective Hydrogenation of Chalcones
-
Weinreb Amide Methodology
-
Friedel-Crafts Regioselectivity
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Authoritative source on directing effects in m-xylene).
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone vs. other propiophenones in drug design
Executive Summary: The Case for Steric & Lipophilic Modulation
Verdict: 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone (CAS: 898774-84-0) represents a high-lipophilicity, metabolically stabilized dihydrochalcone scaffold . Unlike standard propiophenones (e.g., 3'-methoxypropiophenone used in Tapentadol synthesis), this dimethylated variant offers enhanced Blood-Brain Barrier (BBB) permeability and unique steric locking for hydrophobic pockets in kinase or opioid receptor targets.
While standard propiophenones function primarily as Mannich base precursors for monoamine reuptake inhibitors, the 3',5'-dimethyl substitution pattern shifts the utility toward hydrophobic core construction in next-generation CNS agents and tubulin-inhibiting antineoplastics.
Part 1: Structural & Physicochemical Comparison
To understand the utility of this molecule, we must compare it against the industry standards: Propiophenone (General precursor) and 3'-Methoxypropiophenone (Tapentadol precursor).
Table 1: Physicochemical Profile & Drug-Likeness
| Feature | 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone | 3'-Methoxypropiophenone | Propiophenone |
| Role | Advanced CNS/Oncology Scaffold | Opioid Precursor (Tapentadol) | General Reagent |
| Molecular Weight | 268.35 g/mol | 164.20 g/mol | 134.18 g/mol |
| LogP (Predicted) | 4.2 - 4.6 (High Lipophilicity) | ~2.4 | ~2.1 |
| BBB Permeability | High (Passive Diffusion dominant) | Moderate | Moderate |
| Metabolic Stability | High (3,5-dimethyl blocks ring oxidation) | Moderate (Ring vulnerable) | Low (Para-hydroxylation likely) |
| Rotatable Bonds | 5 | 3 | 2 |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų | 17.1 Ų |
Key Insight: The drastic increase in LogP (approx. +2.0 units vs. standard propiophenone) suggests this molecule is specifically engineered for deep tissue penetration or CNS targets where high lipid solubility is required. The 3,5-dimethyl pattern on the A-ring acts as a "metabolic shield," reducing clearance rates compared to unsubstituted rings.
Part 2: Synthetic Pathways & "Self-Validating" Protocols
The synthesis of this molecule requires navigating between the reactivity of the ketone and the stability of the ether. Two primary routes exist: Friedel-Crafts Acylation (Direct) and Claisen-Schmidt Condensation followed by Hydrogenation (Convergent).
Below is the Convergent Route , preferred for its higher regioselectivity and cleaner impurity profile.
Diagram 1: Convergent Synthesis Workflow
Caption: Convergent synthesis via chalcone intermediate allows for visual confirmation of reaction progress (yellow precipitate formation).
Protocol: Catalytic Hydrogenation of the Chalcone Intermediate
Objective: Reduce the
Reagents:
-
Intermediate: (E)-1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (1.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen Source: H2 balloon (1 atm)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the yellow chalcone intermediate in 50 mL of EtOAc. Self-Validation: The solution must be clear yellow; turbidity indicates insolubility which will stall hydrogenation.
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (100 mg). Safety: Pd/C is pyrophoric; do not add to dry solvent.
-
Hydrogenation: Purge the flask with H2 gas (x3) and stir vigorously under a H2 balloon at Room Temperature (RT).
-
Monitoring (The Critical Step):
-
Timepoint: Check TLC every 30 mins.
-
Endpoint: The intense yellow color of the solution will fade to colorless.
-
TLC Check: The product will have a slightly higher Rf than the chalcone and will NOT stain UV-active for conjugation (less intense UV spot).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: If necessary, recrystallize from Hexane/EtOAc.
Part 3: Mechanism of Action & Drug Design Utility
CNS Drug Design: The "Lipophilic Anchor"
In the design of opioids (tramadol/tapentadol analogs), the propiophenone core is subjected to a Mannich reaction to introduce an amine.
-
Standard: 3'-Methoxypropiophenone yields Tapentadol.
-
3',5'-Dimethyl Variant: Yields analogs with significantly higher lipophilicity.
-
Mechanism: The 3,5-dimethyl groups create a "grease ball" effect, facilitating rapid transit across the BBB.
-
Receptor Binding: These methyl groups can occupy hydrophobic sub-pockets in the
-opioid receptor (MOR) that are inaccessible to the flatter, less substituted tapentadol phenyl ring.
-
Oncology: Tubulin Polymerization Inhibition
Dihydrochalcones are emerging scaffolds for tubulin inhibition (similar to Combretastatin A-4).
-
Mechanism: The trimethoxyphenyl motif is classic for colchicine-site binding. However, replacing the A-ring with a 3,5-dimethylphenyl group changes the steric volume.
-
Advantage: The dimethyl substitution restricts the rotation of the phenyl ring relative to the carbonyl, potentially locking the molecule in a bioactive conformation that mimics the twisted structure of potent tubulin inhibitors.
Diagram 2: Pharmacophore Logic (SAR)
Caption: Structure-Activity Relationship (SAR) breakdown highlighting the functional role of each moiety.
Part 4: Experimental Validation (Purity & Characterization)
To ensure the integrity of this scaffold before using it in complex Mannich reactions or biological assays, the following characterization data is the "Gold Standard."
NMR Fingerprint (Expected)
-
1H NMR (CDCl3):
- 2.35 (s, 6H, 2x CH3 on A-ring).
- 3.0-3.3 (m, 4H, -CH2-CH2- linker).
- 3.80 (s, 3H, -OCH3 on B-ring).
- 7.1-7.5 (Aromatic protons).
-
Key Diagnostic: Look for the singlet at 2.35 ppm integrating to 6 protons. If this is split or shifted, regiochemistry is incorrect.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 mins. (High organic start required due to high LogP).
-
Detection: UV at 254 nm and 280 nm.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24725840: 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone. PubChem. Available at: [Link]
-
Ivković, B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study.[1] European Journal of Medicinal Chemistry. Available at: [Link]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one. EPA.gov. Available at: [Link]
-
Google Patents. Synthesis method for 3-methoxypropiophenone (CN106518635A). Google Patents.[2] Available at:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
